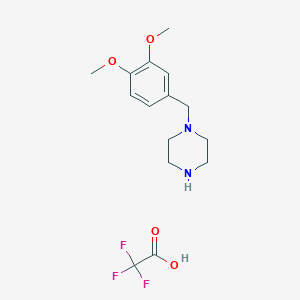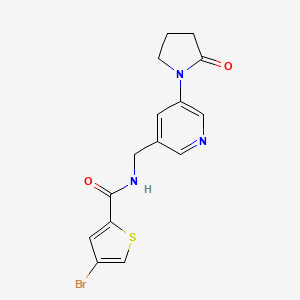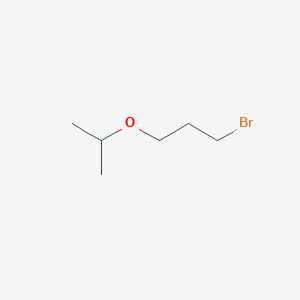
1-Bromo-3-(propan-2-yloxy)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(propan-2-yloxy)propane (BPP) is an organic compound that has multiple applications in scientific research. BPP is used as a protective group in organic synthesis, as a reagent in biochemistry, and as a solvent in chromatography. It is also a useful tool in the study of enzyme-catalyzed reactions, as it can be used to modify the reactivity of proteins and other biological molecules. BPP is an important compound in the field of biochemistry, as it has numerous applications in the study of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Environmental Science and Smog Formation
1-Bromo-propane (1-BP) is explored as a replacement for chlorofluorocarbon (HCFC) solvents due to its lower reactivity with the OH radical compared to ethane. Research by Whitten et al. (2003) highlights the complex smog formation chemistry of 1-BP, which involves unusual behavior due to the presence of bromine. Initially, 1-BP shows faster ozone build-up than ethane, but secondary bromine-containing products can destroy ozone, potentially leading to a net negative reactivity. This indicates 1-BP's unique impact on atmospheric chemistry and its potential as an environmentally friendlier solvent (Whitten, G., Cohen, J. P., Myers, T. C., & Carter, W. (2003)).
Organic Synthesis and Materials Science
The exploration of 1,3-Propanediol and its derivatives in biologically produced compounds, as discussed by Xiu and Zeng (2008), underscores the significance of downstream processing in the microbial production of valuable chemicals. The review emphasizes the cost-intensive separation process of diols like 1,3-Propanediol from fermentation broths, hinting at the potential for chemicals like 1-Bromo-3-(propan-2-yloxy)propane to play a role in refining and improving these processes (Xiu, Z.-L., & Zeng, A. (2008)).
Fire Extinguishing Applications
Research by Zou, Vahdat, and Collins (2001) investigates the fire extinguishing capabilities of 1-bromo-1-propane and its mixtures, showing enhanced extinguishing ability when combined with nitrogen. This suggests that compounds such as 1-Bromo-3-(propan-2-yloxy)propane could be potentially useful in designing more effective fire extinguishing agents (Zou, Y., Vahdat, N., & Collins, M. (2001)).
Quantum Chemistry and Polymerization Processes
The study of catalyst-transfer polycondensation mechanisms by Miyakoshi, Yokoyama, and Yokozawa (2005) for the synthesis of well-defined poly(3-hexylthiophene) using nickel catalysts highlights the intricate chemistry involved in polymer growth, which could be influenced by the use of bromine-containing compounds like 1-Bromo-3-(propan-2-yloxy)propane. This research provides a foundation for understanding how such compounds can aid in the precise control of polymerization processes (Miyakoshi, R., Yokoyama, A., & Yokozawa, T. (2005)).
Direcciones Futuras
Propiedades
IUPAC Name |
1-bromo-3-propan-2-yloxypropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BrO/c1-6(2)8-5-3-4-7/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWJTIKGRKGQRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(propan-2-yloxy)propane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

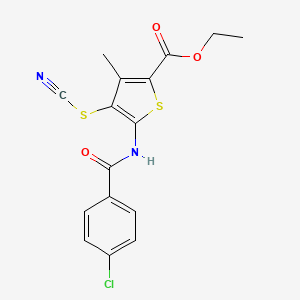
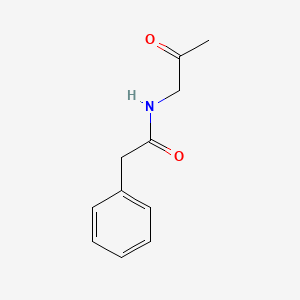
![2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2693123.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isochromene-3-carboxamide](/img/structure/B2693124.png)
![6-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2693126.png)
![5-(4-Fluorophenyl)-4-(4-(4-methylpyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2693128.png)
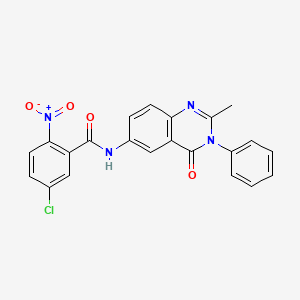
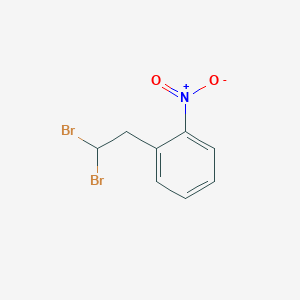
![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2693131.png)
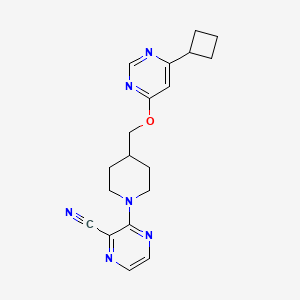
![4-methyl-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl furan-2-carboxylate](/img/structure/B2693135.png)
